2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride
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Overview
Description
2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride is an organic compound with the molecular formula C12H10Cl2N2O2. It is known for its unique chemical structure, which includes both chloro and hydroxyquinoline groups.
Preparation Methods
The synthesis of 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride typically involves a series of organic reactions. The process begins with the preparation of the quinoline derivative, followed by chlorination and subsequent acetamide formation. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyquinoline group is known to bind to metal ions, which can affect various biochemical pathways. Additionally, the chloro groups may participate in electrophilic reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride include other chloroquinoline derivatives and acetamide compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of chloro and hydroxyquinoline groups in this compound sets it apart from other related compounds .
Properties
IUPAC Name |
2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2.ClH/c13-5-10(17)16-6-7-4-9(14)8-2-1-3-15-11(8)12(7)18;/h1-4,18H,5-6H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZHWULMBCYDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CNC(=O)CCl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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